Lidocaine N-ethyl bromide (QX-314) is a quaternary ammonium compound, classifying it as a permanently charged analog of the local anesthetic lidocaine. Its permanent charge renders it incapable of passively crossing cell membranes, a property that distinguishes it from lidocaine and forms the basis for its unique applications in scientific research. [] QX-314 is primarily utilized as a research tool to investigate neuronal function, particularly in the context of ion channel activity and synaptic transmission.
QX-314 is frequently employed to dissect the role of VGSCs in neuronal excitability and synaptic transmission. [, ] Its ability to block VGSCs from the intracellular side provides a means to differentiate between pre- and postsynaptic effects of sodium channel modulation. []
For example, QX-314 has been used to demonstrate that VGSCs in retinal ganglion cells amplify synaptic input, enhancing signal-to-noise ratio and contrast sensitivity. []
Studying Dendritic Integration:
The impermeability of QX-314 allows researchers to isolate and study dendritic spikes (D-spikes) in neurons. By blocking somatic action potentials with intracellular QX-314, researchers can observe and characterize the properties of D-spikes, providing insights into dendritic computation and synaptic plasticity. []
QX-314's ability to block postsynaptic but not presynaptic GABAB receptor-mediated responses has been instrumental in elucidating the distinct signaling mechanisms associated with these receptor populations. []
Developing Targeted Analgesics:
Recent research explores the use of QX-314 in combination with Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, like capsaicin or even lidocaine itself, to produce targeted and long-lasting analgesia. [, ] The TRPV1 agonist allows QX-314 to enter specifically into nociceptive (pain-sensing) neurons via the activated TRPV1 channels, leading to selective blocking of pain signals.
QX-314 has been used to investigate the role of calcium currents in hippocampal neurons. []
It has also been employed to study electrotonic coupling between neurons in the sympathetic nervous system. []
Future Directions
Refining Targeted Analgesia: Continued exploration of QX-314's use in conjunction with TRPV1 agonists holds promise for developing safer and more effective pain management strategies. [, ]
Related Compounds
Lidocaine
Compound Description: Lidocaine is a local anesthetic widely used to numb tissue in specific areas. It works by blocking nerve signals in the body. Lidocaine is also used to treat ventricular tachycardia, a heart rhythm problem. []
Relevance: Lidocaine is structurally similar to Lidocaine N-ethyl bromide, with the key difference being the presence of an ethyl bromide group in the latter. Lidocaine itself can activate TRPV1 channels at clinical doses, while Lidocaine N-ethyl bromide does not. This difference in TRPV1 activation allows Lidocaine N-ethyl bromide to be used for targeted delivery into nociceptors when co-administered with a TRPV1 agonist, such as Lidocaine. []
QX-314 (alternative name for Lidocaine N-ethyl bromide)
Compound Description: QX-314 is a permanently charged derivative of lidocaine. It is a membrane-impermeant sodium channel blocker. []
Tetrodotoxin (TTX)
Compound Description: Tetrodotoxin is a potent neurotoxin that specifically blocks voltage-gated sodium channels, primarily in nerve and muscle cells. [, ]
Relevance: Both Tetrodotoxin and Lidocaine N-ethyl bromide block sodium channels, albeit through different mechanisms. Lidocaine N-ethyl bromide acts intracellularly, requiring an entry pathway like the TRPV1 channel, while Tetrodotoxin acts extracellularly. [, ] These compounds are often used in conjunction in research to study the role of sodium channels in various neuronal processes.
Bupivacaine
Compound Description: Bupivacaine is a local anesthetic, similar in action to lidocaine. It is commonly used for nerve block during surgical procedures and pain management. []
Relevance: Like lidocaine, Bupivacaine can induce cellular entry of QX-314 (Lidocaine N-ethyl bromide) through TRPV1 channels. This finding suggests a potential for combined use of Bupivacaine and Lidocaine N-ethyl bromide for achieving differential nerve block, targeting nociceptive pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PSI-6130 is a nucleoside inhibitor of the NS5B RNA polymerase of hepatitis C virus (HCV; Ki = 4.3 µM). It inhibits HCV genotype 1b (GT-1b) Con1 and GT-1a H77 viral replication in Huh7 replicon cells using a luciferase-based assay (EC50s = 0.51 and 0.30 µM, respectively). PSI-6130 also inhibits replication of HCV GT-1b and GT-1a replicons from clinical isolates, with EC50 values ranging from 0.60 to 1.41 µM, and 0.20 to 0.43 µM, respectively, in the same assay. It has little or no activity against West Nile Virus (WNV), Dengue type 2 virus (DV), human immunodeficiency virus (HIV), or hepatitis B virus (HBV; EC90s = 46.3, >100, >100, and >10 µM, respectively). PSI-6130, also known as R 1656, is a potent and selective inhibitor of HCV NS5B polymerase. PSI-6130 is a cytidine analogue with potent and selective anti-hepatitis C virus (HCV) activity in the subgenomic HCV replicon assay, 90% effective concentration (EC90)=4.6 +/- 2.0 microM. The spectrum of activity and cytotoxicity profile of PSI-6130 was evaluated against a diverse panel of viruses and cell types, and against two additional HCV-1b replicons.
GPR119 (previously designated SNORF25) is an orphan G protein-coupled receptor expressed predominantly in the pancreas and gastrointestinal tract in humans and in the brain, pancreas, and gastrointestinal tract in rodents. It mediates a reduction in food intake and body weight gain in rats upon treatment with oleoyl ethanolamide (OEA), an endogenous, potent agonist for PPARα.1,2 PSN375963 is a potent and selective agonist of GPR119 that shows similar potency to oleoyl ethanolamide (OEA) at both recombinant mouse and human GPR119 receptors, exhibiting EC50 values of 8.4 and 7.9 µM, respectively (EC50 values for OEA are 3.2 and 2.9 µM, respectively). These data suggest that PSN375963 may be useful as a therapeutic agent for the treatment of obesity. PSN375963 is a potent and selective agonist of GPR119 that shows similar potency to oleoyl ethanolamide (OEA) at both recombinant mouse and human GPR119 receptors, exhibiting EC50 values of 8.4 and 7.9 µM, respectively (EC50 values for OEA are 3.2 and 2.9 µM, respectively). PSN375963 suggests that PSN375963 may be useful as a therapeutic agent for the treatment of obesity.
PSMA-617, also know as vipivotide tetraxetan. It is a ligand used to make 177Lu-PSMA-617, which is a radioactive molecule to fight cancer. PSMA617 possesses a small peptide, which was designed to target prostate-specific membrane antigen (PSMA). PSMA617 demonstrates high radiolytic stability for at least 72 h. PSMA617 has high inhibition potency (equilibrium dissociation constant Ki=2.34±2.94 nM on LNCaP; Ki=0.37±0.21 nM enzymatically determined). 177 Lu-PSMA-617 offers a potential additional life-prolonging treatment option for men with mCRPC.
GPR119 (previously designated SNORF25) is an orphan G protein-coupled receptor expressed predominantly in the pancreas and gastrointestinal tract in humans and in the brain, pancreas, and gastrointestinal tract in rodents. It mediates a reduction in food intake and body weight gain in rats upon treatment with oleoyl ethanolamide (OEA), an endogenous, potent agonist for PPARα.1,2 PSN632408 is an optimized agonist of GPR119 receptors that shows similar potency to OEA at both recombinant mouse and human GPR119 receptors, exhibiting EC50 values of 5.6 and 7.9 µM, respectively (EC50 values for OEA are 3.2 and 2.9 µM, respectively). Systemic administration of PSN632408 (30 mg/kg intraperitoneally) suppresses food intake, reduces weight gain, and white adipose tissue deposition in rats. These data suggest that PSN632408 may be useful as a therapeutic agent for the treatment of obesity. PSN632408 is a potent and selective agonist of GPR119 receptors that shows similar potency to OEA at both recombinant mouse and human GPR119 receptors, exhibiting EC50 values of 5.6 and 7.9 µM, respectively (EC50 values for OEA are 3.2 and 2.9 µM, respectively). OEA and PSN632408 can stimulate β-cell replication in vitro and in vivo and improve islet graft function. PSN632408 is potential useful for treatment of diabetics.
PSNCBAM-1 is a cannabinoid (CB) receptor 1 antagonist that is selective for CB1 over CB2 receptors in HEK293 cells overexpressing the human receptors (IC50s = 0.1 and ≥10 µM, respectively, in a GTP binding assay). PSNCBAM-1 inhibits activation of the human CB1 receptor induced by (±)-CP 55,940, anandamide (AEA;), and 2-arachidonoyl glycerol (2-AG;) in yeast expressing human CB1 (IC50s = 45, 37 and 230 nM, respectively). PSNCBAM-1 (30 mg/kg, i.p.) reduces food intake within 2 hours and decreases body weight by 24 hours after administration in male rats. PSNCBAM-1 is a CB1 receptor negative allosteric modulator (IC50 values are 45 and 209 nM) with hypophagic effects in vivo. PSNCBAM-1 allosteric antagonism may provide viable therapeutic alternatives to orthosteric CB antagonists/inverse agonists in the treatment of CNS disease.
Psoralidin is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an estrogen receptor agonist. It is a member of coumestans, a polyphenol and a delta-lactone. It is functionally related to a coumestan. Psoralidin is a natural product found in Phaseolus lunatus, Dolichos trilobus, and other organisms with data available. See also: Cullen corylifolium fruit (part of).
Psora 4 is a member of the class of psoralens that is psoralen substituted by a 4-phenylbutoxy group at position 5. It is a potent inhibitor of the voltage-gated potassium channel Kv1.3 (EC50 = 3 nM). It has a role as a geroprotector, a potassium channel blocker and an immunosuppressive agent. It is a member of benzenes, an aromatic ether and a member of psoralens.